Descarboxyl Levofloxacin
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of decarboxyl ofloxacin typically involves the reaction of (N,N)-dimethylamino ethyl acrylate with aminopropanols in methylbenzene. This is followed by the addition of a Lewis base catalyst and trimethylchlorosilane to protect hydroxyl and amido groups. After the reaction is complete, (2,3,4,5)-tetrafluorobenzoyl chloride is added, and the mixture is heated. The protecting groups are then removed, and the organic layer is concentrated to obtain an oil layer. This oil layer is further processed with dimethyl formamide (DMF) and anhydrous potassium fluoride to yield the final product .
Industrial Production Methods
Industrial production of decarboxyl ofloxacin follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, is common to achieve the desired quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Decarboxyl ofloxacin undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Decarboxyl ofloxacin has a wide range of scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Medicine: Investigated for its antimicrobial properties and potential use in treating bacterial infections.
Mechanism of Action
Decarboxyl ofloxacin exerts its effects by inhibiting the activity of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for maintaining the supercoiling of DNA during replication and transcription. By inhibiting these enzymes, decarboxyl ofloxacin prevents normal cell division and leads to the death of bacterial cells .
Comparison with Similar Compounds
Similar Compounds
Ofloxacin: The parent compound, a broad-spectrum antimicrobial agent.
Levofloxacin: A stereoisomer of ofloxacin with similar antimicrobial properties.
Ciprofloxacin: Another fluoroquinolone antibiotic with a similar mechanism of action.
Uniqueness
Decarboxyl ofloxacin is unique due to its specific structural modifications, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to its parent compound and other similar antibiotics .
Properties
IUPAC Name |
(2S)-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraen-10-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O2/c1-11-10-23-17-15-12(14(22)3-4-21(11)15)9-13(18)16(17)20-7-5-19(2)6-8-20/h3-4,9,11H,5-8,10H2,1-2H3/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTLCAWXSWVQNHK-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C3N1C=CC(=O)C3=CC(=C2N4CCN(CC4)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COC2=C3N1C=CC(=O)C3=CC(=C2N4CCN(CC4)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50170621 | |
Record name | Decarboxyl ofloxacin, (S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50170621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
178964-53-9 | |
Record name | (3S)-9-Fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7H-pyrido[1,2,3-de]-1,4-benzoxazin-7-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=178964-53-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Decarboxyl ofloxacin, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178964539 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Decarboxyl ofloxacin, (S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50170621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DECARBOXYL OFLOXACIN, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20TYA9K7RU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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